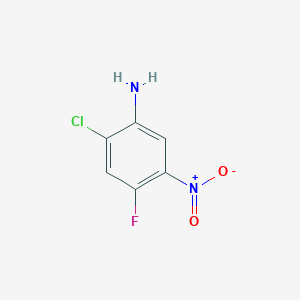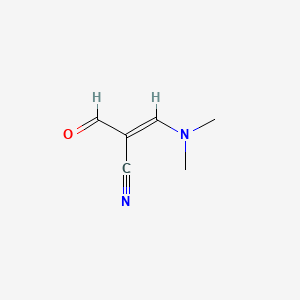
Diisopropyl naphthalene-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl naphthalene-2,6-dicarboxylate is an organic compound with the molecular formula C18H20O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two isopropyl groups and two carboxylate groups attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisopropyl naphthalene-2,6-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of naphthalene-2,6-dicarboxylic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound often involves a two-stage crystallization process. Initially, raw materials are pre-separated by rectification to remove light and heavy components. The intermediate components, rich in this compound, undergo first-stage melting crystallization followed by second-stage solvent recrystallization to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Diisopropyl naphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions include naphthalene-2,6-dicarboxylic acid, isopropanol, and substituted naphthalene derivatives.
Applications De Recherche Scientifique
Diisopropyl naphthalene-2,6-dicarboxylate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Mécanisme D'action
The mechanism of action of diisopropyl naphthalene-2,6-dicarboxylate involves its interaction with specific molecular targets. In the context of MOFs, it acts as a ligand that coordinates with metal ions to form complex structures. The pathways involved include coordination chemistry principles where the carboxylate groups play a crucial role in binding to metal centers .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diisopropylnaphthalene: A similar compound with two isopropyl groups but lacking the carboxylate groups.
Naphthalene-2,6-dicarboxylic acid: The parent compound without the isopropyl groups.
Dimethyl naphthalene-2,6-dicarboxylate: Another ester derivative with methyl groups instead of isopropyl groups.
Uniqueness
Diisopropyl naphthalene-2,6-dicarboxylate is unique due to the presence of both isopropyl and carboxylate groups, which impart distinct chemical properties and reactivity. This combination makes it particularly useful in the synthesis of MOFs and high-performance polyesters .
Propriétés
Numéro CAS |
141262-30-8 |
|---|---|
Formule moléculaire |
C18H20O4 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
dipropan-2-yl naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/C18H20O4/c1-11(2)21-17(19)15-7-5-14-10-16(8-6-13(14)9-15)18(20)22-12(3)4/h5-12H,1-4H3 |
Clé InChI |
WFJXGFNXZIFNPG-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC(C)C |
SMILES canonique |
CC(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3047445.png)
![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B3047446.png)

![Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo-](/img/structure/B3047453.png)








